molecular formula C17H21Cl2N5 B2967797 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride CAS No. 2309448-07-3

6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride

Cat. No.: B2967797
CAS No.: 2309448-07-3
M. Wt: 366.29
InChI Key: AXMKDSDGBPVMFY-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . Its acidity (pKa) is 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Scientific Research Applications

Synthesis Techniques and Properties

Research on compounds structurally related to 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride highlights the importance of innovative synthesis techniques and their potential applications in medicinal chemistry and materials science. For instance, the development of direct copper-catalyzed amination methods for synthesizing pyrido[1,2-a]benzimidazoles, which share a structural resemblance with the compound , has been explored. These compounds exhibit significant relevance due to their solubility, DNA intercalation capabilities, and fluorescence, which are crucial for antibiotic drugs like Rifaximin and potential materials chemistry applications (Masters et al., 2011).

Pharmaceutical and Biological Activity

Further studies have revealed the synthesis of dialkylaminobenzimidazoles, which, through experimental studies, identified compounds with potential antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activity. This research underlines the pharmaceutical significance of benzimidazole derivatives, including enhanced NHE-inhibiting activity and antiaggregatory properties compared to known drugs (Zhukovskaya et al., 2017).

Spectroscopic Characterization and DNA Detection

The exploration of benzimidazo[1,2-a]quinolines for DNA detection showcases the application of these compounds in biochemistry. Through microwave-assisted synthesis and spectroscopic characterization, these derivatives have demonstrated potential as DNA-specific fluorescent probes. Their binding properties to ct-DNA indicate significant fluorescence emission intensity, making them suitable for molecular biology applications (Perin et al., 2011).

Solvatochromic Effects and Fluorescence

The study of solvatochromic effects on benzimidazole derivatives' fluorescent emission highlights the impact of substituents and solvents on their optical properties. This research is valuable for understanding the photophysical behavior of benzimidazole-based compounds in various environments, contributing to their application in sensors and optical materials (Verdasco et al., 1995).

Safety and Hazards

Benzimidazole has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

6-(benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.2ClH/c1-21(13-9-10-18-11-13)16-7-4-8-17(20-16)22-12-19-14-5-2-3-6-15(14)22;;/h2-8,12-13,18H,9-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMKDSDGBPVMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=CC=CC(=N2)N3C=NC4=CC=CC=C43.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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